N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride
CAS No.:
Cat. No.: VC13644210
Molecular Formula: C11H15ClFN
Molecular Weight: 215.69 g/mol
* For research use only. Not for human or veterinary use.
![N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride -](/images/structure/VC13644210.png)
Specification
Molecular Formula | C11H15ClFN |
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Molecular Weight | 215.69 g/mol |
IUPAC Name | N-[(1R)-1-(4-fluorophenyl)ethyl]cyclopropanamine;hydrochloride |
Standard InChI | InChI=1S/C11H14FN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H/t8-;/m1./s1 |
Standard InChI Key | HWVMIUHPICOBDR-DDWIOCJRSA-N |
Isomeric SMILES | C[C@H](C1=CC=C(C=C1)F)NC2CC2.Cl |
Canonical SMILES | CC(C1=CC=C(C=C1)F)NC2CC2.Cl |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Stereochemistry
The IUPAC name for this compound is (R)-N-(1-(4-fluorophenyl)ethyl)cyclopropanamine hydrochloride, reflecting its absolute (R)-configuration at the chiral carbon . The stereochemistry is critical to its biological activity, as enantiomeric purity influences receptor binding selectivity. The SMILES notation Cl.CC@Hc2ccc(F)cc2 and InChIKey HWVMIUHPICOBDR-DDWIOCJRSA-N provide unambiguous representations of its structure, confirming the spatial arrangement of the cyclopropane ring, fluorophenyl group, and ethylamine backbone .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₅ClFN | |
Molecular Weight | 215.69 g/mol | |
Melting Point | Not reported | - |
Solubility | Likely soluble in polar solvents | |
LogP (Octanol-Water) | Estimated 2.1–2.5 | (analog) |
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-[(1R)-1-(4-fluorophenyl)ethyl]cyclopropanamine hydrochloride typically involves asymmetric reductive amination, as outlined in patent US20190315735A1 :
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Cyclopropane Ring Formation: Cyclopropanation of allylic precursors using diazomethane or Simmons-Smith reagents.
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Chiral Amine Introduction: Enzymatic resolution or chiral auxiliaries to achieve the (R)-configuration .
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Hydrochloride Salt Formation: Treatment with HCl in anhydrous ether to improve stability .
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinctive signals for the cyclopropane protons (δ 0.5–1.2 ppm), fluorophenyl aromatic protons (δ 7.2–7.4 ppm), and ethylamine methyl group (δ 1.3 ppm) . High-resolution mass spectrometry (HRMS) data align with the theoretical molecular weight of 215.69 g/mol .
Comparative Analysis with Structural Analogs
Table 2: Comparison of 4-Fluoro and 3-Fluoro Derivatives
The 4-fluoro substitution confers superior receptor selectivity and oral bioavailability compared to the 3-fluoro isomer, likely due to optimized halogen bonding with SERT .
Future Research Directions
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Clinical Translation: Phase I trials to assess pharmacokinetics and safety in humans.
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Structure-Activity Relationships: Synthesis of deuterated analogs to prolong metabolic stability.
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Combination Therapies: Synergistic effects with existing antidepressants or anticonvulsants.
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